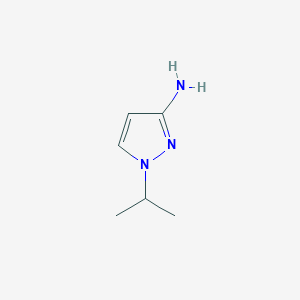

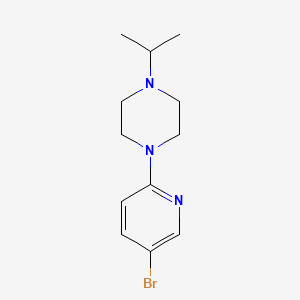

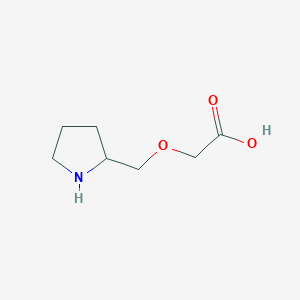

![molecular formula C9H14N2 B1287562 [(2,5-Dimethylphenyl)methyl]hydrazine CAS No. 51421-39-7](/img/structure/B1287562.png)

[(2,5-Dimethylphenyl)methyl]hydrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[(2,5-Dimethylphenyl)methyl]hydrazine” is an organic compound . It is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

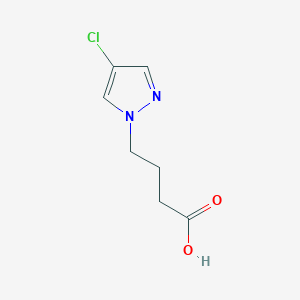

The molecular formula of “[(2,5-Dimethylphenyl)methyl]hydrazine” is C9H14N2. It contains a total of 36 bonds; 18 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 N hydrazine .Scientific Research Applications

Antileishmanial and Antimalarial Activities

Hydrazine-coupled pyrazole derivatives, which include [(2,5-Dimethylphenyl)methyl]hydrazine, have been synthesized and evaluated for their antileishmanial and antimalarial activities . These compounds have shown potent antileishmanial and antimalarial activities. For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity, which was more active than the standard drugs miltefosine and amphotericin B deoxycholate . Additionally, some of these compounds have shown significant inhibition effects against Plasmodium berghei .

Antimicrobial Activities

The 2,5-dimethylphenyl scaffold, a structural feature in [(2,5-Dimethylphenyl)methyl]hydrazine, is common in many antimicrobial compounds . These compounds have been found to have antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses .

Anti-inflammatory Activities

Compounds containing the 2,5-dimethylphenyl scaffold, such as 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea, have been reported to act as anti-inflammatory agents .

Serotonin Antagonists

Some compounds with the 2,5-dimethylphenyl scaffold, such as the maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one, work as serotonin antagonists and are used in the treatment of Alzheimer’s .

Kinases Inhibiting Activities

Thiophene nucleus containing compounds, which include [(2,5-Dimethylphenyl)methyl]hydrazine, have been reported to inhibit kinases .

Anti-cancer Activities

Thiophene nucleus containing compounds, which include [(2,5-Dimethylphenyl)methyl]hydrazine, have been reported to have anti-cancer activities .

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of [(2,5-Dimethylphenyl)methyl]hydrazine are aldehydes and ketones . The compound interacts with these targets through a nucleophilic addition reaction, where the nitrogen atom in the hydrazine moiety acts as a nucleophile .

Mode of Action

The mode of action involves the reaction of the hydrazine moiety with aldehydes or ketones to form hydrazones . The nitrogen atom in the hydrazine acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone . This results in the formation of an intermediate that eventually dehydrates to form the hydrazone .

Biochemical Pathways

The formation of hydrazones affects the concentration of aldehydes and ketones in the system . As the ketone gets used up, any hemiketals present decompose in an attempt to maintain the concentration of the ketone, according to Le Châtelier’s Principle .

Result of Action

The result of the action of [(2,5-Dimethylphenyl)methyl]hydrazine is the formation of hydrazones . Hydrazones have E and Z stereoisomers, but the energy barrier for interconversion is so low that it is difficult to isolate the isomers .

Action Environment

The action of [(2,5-Dimethylphenyl)methyl]hydrazine can be influenced by various environmental factors. For instance, the presence of acid can catalyze the reaction . .

properties

IUPAC Name |

(2,5-dimethylphenyl)methylhydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-7-3-4-8(2)9(5-7)6-11-10/h3-5,11H,6,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOOVLJGVFOGOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CNN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70606215 |

Source

|

| Record name | [(2,5-Dimethylphenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70606215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2,5-Dimethylphenyl)methyl]hydrazine | |

CAS RN |

51421-39-7 |

Source

|

| Record name | [(2,5-Dimethylphenyl)methyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51421-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(2,5-Dimethylphenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70606215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

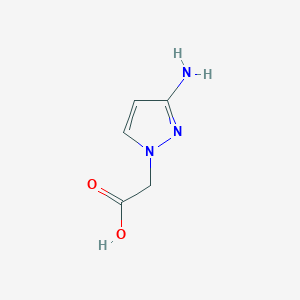

![4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1287516.png)